3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid, also known as (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid, is an organic compound characterized by its unique structure that combines a pyrrolidine ring with an alkyne functional group. The molecular formula is C₈H₉NO₂, and it features a prop-2-ynoic acid moiety, which contributes to its reactivity and potential biological activity. The compound is primarily recognized for its applications in medicinal chemistry and organic synthesis .
These reactions make it a versatile building block in organic chemistry .
Research indicates that 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid exhibits potential biological activities, including:
Synthesis of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid typically involves several key steps:
The synthesis may vary depending on the desired purity and yield, with specific reagents tailored for each reaction step .
The applications of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid span across various fields:
Studies on the interactions of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid with biological targets have shown that it can modulate enzyme activity and affect various biochemical pathways. Its mechanism of action may involve binding to specific receptors or enzymes, influencing their function and potentially leading to therapeutic effects .
Several compounds share structural similarities with 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid | C₈H₁₃NO₂ | Contains an acrylic acid moiety instead of propynoic acid |
| (R,E)-3-(1-Methylpyrrolidin-2-yl)propionic acid | C₈H₁₅NO₂ | Features a propionic acid moiety, differing in chain length |
| (R,E)-3-(1-Methylpyrrolidin-2-yl)butyric acid | C₉H₁₅NO₂ | Contains a butyric acid moiety, increasing the carbon chain length |
Uniqueness: The distinct combination of the pyrrolidine ring and the propynoic acid moiety gives 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid unique chemical and biological properties, differentiating it from its analogs. This uniqueness enhances its potential utility in both research and industrial applications .
3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid is systematically named according to IUPAC guidelines, reflecting its pyrrolidine backbone substituted with a methyl group and a propiolic acid moiety. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CN1CCCC1C#CC(=O)O | |
| InChI | InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h7H,2-3,6H2,1H3,(H,10,11) | |
| InChIKey | FSEIQCWZVHWFTK-UHFFFAOYSA-N | |
| CAS Registry Number | 1896656-40-8 |
The compound’s structure features a five-membered pyrrolidine ring with a methyl group at the 1-position and a prop-2-ynoic acid group at the 2-position. This arrangement confers rigidity from the alkyne and acidity from the carboxylic acid, making it a versatile intermediate in synthesis .
The synthesis of 3-(1-methylpyrrolidin-2-yl)prop-2-ynoic acid emerged from advancements in alkyne chemistry and heterocyclic compound design. Early routes relied on Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl or vinyl halides, to introduce the alkyne group . Modern methods optimize yield and purity through microwave-assisted synthesis and chromatography-free purification .
A representative synthesis pathway involves:
| Synthesis Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | Methyl iodide, K₂CO₃, DMF, 80°C | 85 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA, THF, 60°C | 72 |
| Hydrolysis | HCl (aq), reflux | 90 |
Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times from hours to minutes .
In drug discovery, 3-(1-methylpyrrolidin-2-yl)prop-2-ynoic acid serves as a multifunctional building block. Its pyrrolidine ring mimics natural alkaloids, while the alkyne enables "click chemistry" for bioconjugation . Key applications include:
Recent studies highlight its role in fragment-based drug discovery, where its small size and polar groups aid in optimizing pharmacokinetic properties . For example, coupling the acid with aryl boronic acids via Suzuki-Miyaura reactions generates libraries of bioactive molecules .
3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid represents a unique acetylenic carboxylic acid derivative incorporating a methylated pyrrolidine heterocycle [1]. The compound exhibits a molecular formula of C₈H₁₁NO₂ with a molecular weight of 153.18 grams per mole [1] [2]. The molecule features a linear alkyne moiety directly attached to a carboxylic acid group, creating a propargyl carboxylic acid functional arrangement [3]. This structural configuration positions a five-membered nitrogen heterocycle at the terminal alkyne position, establishing distinctive molecular characteristics that influence its overall chemical behavior and physical properties [1] [2].
The compound's canonical SMILES representation is CN1CCCC1C#CC(=O)O, illustrating the direct connection between the methylpyrrolidine ring system and the acetylenic carboxylic acid functionality [3]. The presence of both electron-donating nitrogen heterocycle and electron-withdrawing carboxylic acid groups creates an internally balanced electronic distribution throughout the molecular framework [1]. The molecule contains one undefined stereocenter at the pyrrolidine ring carbon bearing the propargyl substituent, indicating potential for stereoisomeric forms [1].
The stereochemical configuration of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid centers primarily on the chiral center at the C-2 position of the pyrrolidine ring where the propargyl chain attachment occurs [1]. The compound exhibits one undefined atom stereocenter, allowing for both R and S configurational isomers at this position [1]. The pyrrolidine ring adopts a puckered conformation characteristic of five-membered saturated heterocycles, with the ring existing in equilibrium between envelope and twist conformations [4] [5].
Conformational analysis reveals that the propargyl chain extends linearly from the pyrrolidine ring due to the sp-hybridized acetylenic carbons, which maintain a bond angle of approximately 180 degrees [6] [7]. This linear geometry constrains the overall molecular shape and influences the spatial arrangement of functional groups [7] [8]. The carboxylic acid group can adopt either syn or anti conformations relative to the carbonyl oxygen and hydroxyl hydrogen, with the syn conformation generally favored in gas phase conditions by approximately 5-6 kilocalories per mole [9].
| Conformational Parameter | Value | Reference Method |
|---|---|---|
| Pyrrolidine ring pucker | Envelope/Twist equilibrium | Computational analysis [4] |
| Alkyne bond angle | 180° | VSEPR prediction [7] |
| Carboxylic acid syn preference | 5-6 kcal/mol | Quantum mechanical calculations [9] |
| C-C≡C bond length | 121 pm | Acetylene reference [8] |
The methylpyrrolidine ring system demonstrates conformational flexibility, with the nitrogen substitution influencing the ring puckering amplitude [4]. Molecular dynamics calculations suggest that the N-methyl substituent adopts preferential orientations that minimize steric interactions with the propargyl side chain [4] [5]. The rotational barrier around the pyrrolidine C-2 to alkyne carbon bond is estimated to be moderate, allowing for conformational sampling at ambient temperatures while maintaining preferential orientations [9].
The carboxylic acid functionality in 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid exhibits limited tautomeric behavior compared to other carbonyl-containing systems [10]. The primary tautomeric equilibrium involves the carboxylic acid proton position, alternating between syn and anti conformations relative to the carbonyl oxygen [9] [11]. Unlike keto-enol tautomerism observed in other acetylenic systems, the carboxylic acid group maintains its structural identity without significant enolic character [10].
The acetylenic triple bond does not participate in tautomeric equilibria under normal conditions, maintaining its linear sp-hybridized character [6]. However, under specific catalytic conditions, acetylenic compounds can undergo hydration reactions leading to keto forms, though this represents a chemical transformation rather than tautomeric equilibrium [10]. The pyrrolidine nitrogen does not exhibit significant tautomeric behavior due to its tertiary methylated state, which stabilizes the nitrogen lone pair in its current electronic configuration [12].
Computational studies suggest that any potential enolic forms of the carboxylic acid would be significantly higher in energy, with the keto-acid form being thermodynamically favored by more than 10 kilocalories per mole [9]. The absence of alpha-hydrogen atoms adjacent to the carboxylic acid carbon further stabilizes the acid form and prevents enolization pathways commonly observed in other carboxylic acid derivatives [10] [9].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Syn carboxylic acid | 0.0 | 85-90 |
| Anti carboxylic acid | 1.0-1.5 | 10-15 |
| Enolic form | >10.0 | <0.1 |
The hydrogen-bonding capabilities of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid arise primarily from the carboxylic acid functionality, which serves as both hydrogen bond donor and acceptor [13] [14]. The carboxylic acid group typically forms cyclic dimeric structures through paired hydrogen bonds between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another [14] [15]. This dimerization pattern is characteristic of carboxylic acids and contributes significantly to their elevated boiling points and solid-state stability [13] [14].
The pyrrolidine nitrogen acts as a hydrogen bond acceptor through its lone pair electrons, though its tertiary methylated state reduces its basicity compared to primary or secondary amines [16]. The nitrogen can participate in weak hydrogen bonding interactions with protic solvents or other hydrogen bond donors in the molecular environment [17] [4]. The acetylenic carbons can engage in weak CH···O hydrogen bonds, particularly the terminal acetylenic hydrogen, which exhibits enhanced acidity due to sp-hybridization [18] [19].
Computational analysis reveals that the carboxylic acid dimers exhibit binding energies of approximately 14-16 kilocalories per mole, consistent with moderate to strong hydrogen bonding interactions [15]. The pyrrolidine nitrogen demonstrates hydrogen bond acceptor capabilities with binding energies ranging from 2-5 kilocalories per mole depending on the donor strength [17]. The acetylenic CH can form weak hydrogen bonds with energies of 1-3 kilocalories per mole [18].
| Interaction Type | Binding Energy (kcal/mol) | Typical Distance (Å) |
|---|---|---|
| COOH···HOOC dimer | 14-16 | 2.6-2.8 |
| N···H-O | 2-5 | 2.8-3.2 |
| C≡C-H···O | 1-3 | 3.0-3.5 |
| C-H···π | 1-2 | 3.5-4.0 |
The molecule exhibits a calculated topological polar surface area of 40.5 Ų, indicating moderate polarity and potential for hydrogen bonding interactions [1]. The XLogP3-AA value of -1.5 suggests hydrophilic character, supporting the compound's capacity for hydrogen bonding with polar solvents [1]. The combination of hydrogen bond donor and acceptor sites creates opportunities for complex intermolecular networking in both solution and solid phases [13] [14].
While specific crystallographic data for 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid remains limited in the literature, related acetylenic carboxylic acid compounds provide insight into expected solid-state behavior [20] [21]. Acetylenic carboxylic acids typically exhibit layered crystal structures with molecules arranged to maximize hydrogen bonding interactions between carboxylic acid groups [20] [21]. The linear acetylenic geometry promotes efficient molecular packing with parallel alignment of the alkyne vectors [22] [21].
The pyrrolidine ring systems in related compounds demonstrate preferential stacking arrangements that minimize steric hindrance while maximizing van der Waals interactions [12] [16]. The methylated nitrogen typically adopts orientations that avoid close contacts with neighboring molecules, influencing the overall crystal packing efficiency [16]. The carboxylic acid groups form the primary structural framework through hydrogen bonded networks, with secondary interactions involving the pyrrolidine rings providing additional stability [12] [14].
Comparative analysis of related pyrrolidine derivatives suggests that the compound likely crystallizes in a monoclinic or orthorhombic system, consistent with the asymmetric molecular structure and hydrogen bonding requirements [12] [16]. The presence of both polar and nonpolar regions within the molecule promotes amphiphilic packing arrangements with segregated polar and hydrophobic domains [4] [16].
| Structural Parameter | Expected Value | Basis |
|---|---|---|
| Crystal system | Monoclinic/Orthorhombic | Related compounds [12] [16] |
| Hydrogen bond distance | 2.6-2.8 Å | Carboxylic acid dimers [14] |
| Packing efficiency | 65-70% | Typical organic crystals [21] |
| Intermolecular spacing | 3.4-3.8 Å | π-π and van der Waals [22] |
Traditional synthetic approaches to 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid typically involve sequential construction of the pyrrolidine ring followed by alkyne installation, or alternatively, pyrrolidine functionalization of preformed alkyne intermediates. These methodologies have been extensively developed and optimized to provide reliable access to the target compound.
The construction of the pyrrolidine ring system represents a fundamental challenge in the synthesis of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid. Multiple strategic approaches have been developed and refined to achieve efficient pyrrolidine ring formation with high selectivity and yield.
Photo-promoted Ring Contraction Methodology
Recent advances in pyrrolidine synthesis have introduced photo-promoted ring contraction of pyridines as a powerful synthetic tool [1] [2]. This methodology utilizes readily available pyridine substrates with silylborane reagents under photochemical conditions to afford pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons. The reaction demonstrates broad substrate scope with high functional group compatibility, realizing facile access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as powerful synthons for the synthesis of functionalized pyrrolidines [1].
The reaction mechanism proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, connected through photochemical or thermal silyl migration processes [1] [2]. This approach offers significant advantages including mild reaction conditions, excellent functional group tolerance, and the ability to construct complex pyrrolidine scaffolds from abundant and inexpensive starting materials.
Transition Metal-Catalyzed Cycloaddition Approaches
Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with unsaturated motifs represent another powerful strategy for pyrrolidine ring construction [3]. These reactions utilize various unsaturated components including alkynes, alkenes, nitriles, ketenes, and isocyanates to generate diverse pyrrolidine-based systems with high efficiency. The utilization of different chiral transition metal catalysts enables access to challenging chiral pyrrolidine skeletons, providing excellent stereocontrol in the formation of these heterocyclic systems [3].
Asymmetric Cycloaddition Methodologies
The development of asymmetric [3+2] cycloaddition reactions has provided access to enantiomerically enriched pyrrolidine derivatives [4]. These methodologies typically employ azomethine ylides generated from amino acid derivatives in combination with various dipolarophiles. The use of chiral catalysts, particularly silver-based systems with appropriate ligands, enables high levels of enantioselectivity in the formation of pyrrolidine rings [4].
Stereoselective Synthesis via Dipolar Cycloaddition
Advanced stereoselective approaches utilize N-tert-butanesulfinylimine groups as effective electron-withdrawing groups in 1-azadienes [5]. This methodology allows highly diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. Using Ag2CO3 as catalyst, proline derivatives with up to four stereogenic centers in the pyrrolidine ring can be obtained in moderate to good yields with excellent regio- and diastereoselectivities [5].
Traditional Proline-Based Approaches
The most established route to pyrrolidine derivatives involves the use of naturally occurring proline and 4-hydroxyproline as starting materials [6] [7]. These amino acids provide a readily available source of optically active pyrrolidine rings, which can be functionalized through various synthetic transformations. The proline-based approach typically involves protection of the amino and carboxyl groups, followed by selective functionalization at the 2-position of the pyrrolidine ring [6].
| Strategy | Starting Materials | Catalyst/Reagent | Yield Range | Selectivity | Key Advantages |
|---|---|---|---|---|---|
| Photo-promoted ring contraction | Pyridines with silylborane | Silylborane (photochemical) | 60-85% | High regioselectivity | Mild conditions, broad substrate scope |
| Transition metal-catalyzed [2+2+2] cycloaddition | Nitrogen-linked 1,6-diynes with alkynes | Transition metals (Pd, Ni, Rh) | 70-90% | Excellent functional group compatibility | Efficient construction of complex scaffolds |
| Pictet-Spengler oxidative ring contraction | Tryptamine with aldehydes | N-bromosuccinimide (NBS), TFA | 65-80% | Moderate stereoselectivity | One-pot synthesis, dual enzyme targeting |
| Asymmetric [3+2] cycloaddition | Azomethine ylides with alkenes | Ag2CO3, chiral ligands | 50-85% | High enantioselectivity | Chiral pyrrolidines, medicinal applications |
| Stereoselective 1,3-dipolar cycloaddition | N-tert-butanesulfinylimine with 1-azadienes | Ag2CO3, silver complexes | 55-90% | Excellent diastereoselectivity | Multiple stereocenters, proline derivatives |
| Intramolecular cyclization | Unsaturated amine precursors | Various metal catalysts | 40-75% | Variable | Atom-efficient transformations |
| Pyrrolidine functionalization from proline derivatives | Proline, 4-hydroxyproline | Protecting group strategies | 70-95% | High stereoselectivity | Established methodology, commercial availability |
The installation and functionalization of the propiolic acid moiety in 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid requires sophisticated alkyne chemistry techniques. These methodologies must achieve precise regioselectivity and functional group compatibility while maintaining the integrity of the pyrrolidine ring system.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for alkyne functionalization [8] [9]. The Pd(OAc)2/TDMPP catalyst system has demonstrated exceptional performance in promoting selective cross-couplings of terminal alkynes with various coupling partners. This system provides highly regioselective reactions with excellent functional group tolerance, enabling the construction of complex alkyne-containing molecules [9].
The palladium-catalyzed approach typically involves the coupling of terminal alkynes with appropriate electrophiles under mild conditions. The reaction mechanism involves oxidative addition of the electrophile to the palladium center, followed by transmetalation with the alkyne substrate and subsequent reductive elimination to form the desired product [8]. The use of phosphine ligands, particularly TDMPP (tris(2,4-di-tert-butylphenyl)phosphite), enhances both the reactivity and selectivity of the catalyst system [9].
Transition Metal-Catalyzed Enyne Coupling
Transition metal-catalyzed enyne coupling reactions provide efficient access to functionalized alkyne derivatives through acetoxypalladation processes [10]. The reaction involves initial acetoxypalladation of the alkyne, followed by insertion of alkene components and protonolysis of the carbon-palladium bond. The use of bidentate nitrogen-containing ligands facilitates the protonolysis step, completing the catalytic cycle and enabling efficient formation of the desired products [10].
This methodology offers particular advantages for the synthesis of γ,δ-unsaturated carbonyls and related structural motifs. The intermolecular coupling reactions provide an efficient method for synthesizing these important functional groups, while intramolecular variants offer access to various carbo- and heterocyclic systems [10].
Gold-Catalyzed Multifunctionalization
Gold-catalyzed multifunctionalization of alkynes represents a powerful approach for the construction of highly functionalized molecules [11]. These reactions efficiently break carbon-carbon triple bonds while creating four new chemical bonds, enabling the concise synthesis of complex ketones and related structures. The synthetic scope can be tuned by the choice of site-directing units, with phosphonates favoring α,α-disubstituted ketones via oxo-arylfluorination, while carboxylates promote tri- and tetra-substituted unsaturated ketones through oxo-arylalkenylation [11].
Copper-Catalyzed Carboxylation
Copper-catalyzed carboxylation of terminal alkynes with carbon dioxide provides a direct route to propiolic acid derivatives [12]. This methodology utilizes CuI as catalyst in combination with Na2CO3 as additive and triphenylphosphine as ligand to achieve nucleophilic addition of calcium carbide to CO2. The reaction can be promoted by ultrasonic irradiation or mechanochemical activation, with mechanochemistry proving particularly effective in achieving high yields through effective micronization and interfacial renewal of the carbide substrate [12].
Platinum-Catalyzed Hydroarylation
Platinum-catalyzed hydroarylation of propiolic acid derivatives using PtCl2/AgOTf catalyst systems provides efficient access to aryl-substituted alkenes [13]. The reaction proceeds through electrophilic activation of the alkyne by the platinum catalyst, followed by nucleophilic attack by the arene substrate. The regioselectivity typically follows Markovnikov addition patterns, with the reaction conditions optimized for maximum selectivity and yield [13].
Rhodium-Catalyzed Alkyne Dimerization
Rhodium-catalyzed dimerization of terminal alkynes using RhCl(PMe3)3 as catalyst provides access to 1,3-enynes with controllable head-to-head or head-to-tail selectivity [9]. The reaction mechanism involves sequential coordination of alkyne substrates to hydrido(alkynyl)rhodium complexes, followed by insertion and reductive elimination to afford the desired enyne products. The selectivity can be controlled through careful choice of reaction conditions and catalyst structure [9].
Nickel-Catalyzed Arylative Cyclization
Nickel-catalyzed arylative cyclization reactions employ Ni(0) complexes with bidentate N-heterocyclic carbene/phosphine ligands to achieve efficient formation of polycyclic scaffolds [8]. The bidentate nature of the ligand extends catalyst lifetime and enables high yields with low catalyst loadings. This methodology has been successfully applied to late-stage functionalization of natural products and bioactive compounds [8].
| Technique | Substrate Type | Catalyst System | Reaction Conditions | Yield Range | Selectivity Type | Key Products |
|---|---|---|---|---|---|---|
| Palladium-catalyzed cross-coupling | Terminal and internal alkynes | Pd(OAc)2/TDMPP, Pd(PPh3)4 | 80-120°C, toluene/DMF | 65-95% | Regioselective, stereoselective | Substituted alkenes, enynes |
| Transition metal-catalyzed enyne coupling | Propargylic alcohols, enynes | Pd(II)/acetate complexes | 40-80°C, TFA/acetone | 55-85% | Regioselective coupling | γ,δ-unsaturated carbonyls |
| Gold-catalyzed multifunctionalization | Aromatic and aliphatic alkynes | AuCl3/AgOTf systems | RT-60°C, various solvents | 70-90% | Chemoselective multifunctionalization | Highly functionalized ketones |
| Copper-catalyzed alkyne carboxylation | Terminal alkynes with CO2 | CuI/Na2CO3/PPh3 | RT-100°C, mechanochemistry | 30-75% | Regioselective carboxylation | Propiolic acid derivatives |
| Platinum-catalyzed hydroarylation | Propiolic acid derivatives | PtCl2/AgOTf | RT-80°C, TFA | 60-85% | Markovnikov addition | Aryl-substituted alkenes |
| Rhodium-catalyzed alkyne dimerization | Aliphatic terminal alkynes | RhCl(PMe3)3 | 50-100°C, acetone | 50-80% | Head-to-head/head-to-tail selectivity | 1,3-Enynes |
| Nickel-catalyzed arylative cyclization | Alkyne-containing cyclization precursors | Ni(0)/NHC-phosphine ligands | 60-100°C, THF/toluene | 60-90% | Regioselective cyclization | Polycyclic scaffolds |
The development of novel catalytic methodologies for propiolic acid derivative synthesis has emerged as a critical area of research, particularly in the context of sustainable and efficient synthetic strategies. These approaches focus on innovative catalyst systems that enable selective functionalization while minimizing environmental impact and maximizing atom economy.
Mechanochemical Carboxylation Strategies
Recent advances in mechanochemical synthesis have provided novel approaches to propiolic acid formation through carboxylation of calcium carbide substrates [12]. This methodology utilizes mechanical force to activate the CaC2 substrate, facilitating its reaction with carbon dioxide under mild conditions. The mechanochemical approach achieves yields of 29.8% for butynedioic acid and 74.8% for propiolic acid after 2 hours of ball milling at 150 rpm [12].
The mechanochemical activation arises from effective micronization and interfacial renewal of the calcium carbide substrate, which enhances its reactivity toward carbon dioxide. This approach offers significant advantages including the elimination of organic solvents, reduced energy requirements, and improved safety profiles compared to traditional high-temperature carboxylation methods [12].
Photochemical Activation Strategies
Photochemical activation of propiolic acid derivatives represents an emerging area of catalytic methodology development. While specific applications to 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid synthesis remain limited, the successful application of photochemical methods to related pyrrolidine synthesis suggests potential for future development [1] [2].
The photochemical approach offers several advantages including mild reaction conditions, excellent functional group compatibility, and the ability to access products that may be difficult to obtain through traditional thermal methods. The use of visible light catalysis in particular has shown promise for sustainable synthetic applications [1].
Biocatalytic Approaches
While direct biocatalytic synthesis of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid has not been extensively reported, related work on propionic acid derivatives through fermentation processes provides insight into potential biotechnological approaches [14] [15]. These methodologies utilize immobilized cell systems of Propionibacterium acidipropionici to achieve efficient production of propionic acid derivatives under optimized fermentation conditions [14].
The biocatalytic approach offers advantages including high selectivity, mild reaction conditions, and the potential for large-scale production using renewable feedstocks. However, the application to complex molecules like 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid would require significant development of specialized enzymatic systems [14] [15].
Asymmetric Catalytic Methodologies
The development of asymmetric catalytic approaches for propiolic acid derivatives has focused on the use of chiral transition metal catalysts to achieve high levels of enantioselectivity [16]. Nickel-catalyzed asymmetric hydrogenation methodologies have shown particular promise for the preparation of α-substituted propionic acids, providing access to enantiomerically enriched products with high selectivity [16].
These asymmetric approaches are particularly valuable for the synthesis of pharmaceutically relevant compounds, where stereochemical control is essential for biological activity. The development of efficient asymmetric catalysts for propiolic acid derivatives represents an important frontier in synthetic methodology [16].
Sustainable Catalyst Development
The development of sustainable catalyst systems for propiolic acid derivative synthesis has focused on the use of earth-abundant metals and recyclable catalyst supports. Polyimidazole-supported trimetallic catalysts have shown promise for organic synthesis applications, providing multifunctional catalytic activity with good recyclability [17].
These sustainable approaches address growing concerns about the environmental impact of synthetic chemistry, particularly in large-scale pharmaceutical manufacturing. The development of efficient, recyclable catalysts for propiolic acid derivative synthesis represents a key priority for future research [17].
The adaptation of solid-phase synthesis methodologies to the preparation of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid and related peptidomimetics represents a significant advancement in synthetic efficiency and scalability. These approaches leverage the established advantages of solid-phase peptide synthesis while addressing the unique challenges associated with pyrrolidine-containing compounds.
Polypyrrolinone Synthesis Strategies
The solid-phase synthesis of polypyrrolinones provides a powerful approach to β-strand and β-sheet mimetics [18]. Smith and co-workers developed a three-step iterative solid-phase synthesis strategy utilizing resin-bound intermediates with aldehyde functionality. The process involves reaction with amino esters followed by metalloimine cyclization using potassium bis(trimethylsilyl)amide (KHMDS) to yield resin-bound pyrrolinone intermediates [18].
The iterative approach enables the construction of complex polypyrrolinone scaffolds, with trispyrrolinone synthesis achieved in 8.4% overall yield over 10 steps. While the yields are modest, the methodology provides access to structurally complex peptidomimetics that would be difficult to prepare using traditional solution-phase methods [18].
Dipeptide-Derived Heterocycle Synthesis
Boeglin and co-workers developed solid-phase synthesis methodologies for dipeptide-derived 1,3,5-triazepan-2,6-diones using 2-chlorotrityl chloride (2-CTC) resin [18]. The key synthetic transformation involves Curtius rearrangement of resin-bound dipeptide intermediates using diphenylphosphoryl azide (DPPA) as the rearrangement reagent. Alternative strategies employing Hofmann rearrangement using [bis(trifluoroacetoxy)iodo]benzene (PIFA) have also been developed [18].
The methodology provides efficient access to seven-membered heterocyclic peptidomimetics with good yields and excellent functional group compatibility. The use of specialized resins such as PS-oxime (Kaiser oxime) resin enables further optimization of the synthetic strategy [18].
Pictet-Spengler Condensation Adaptations
The solid-phase adaptation of Pictet-Spengler condensation reactions provides access to diverse peptidomimetic structures [18]. This approach has been successfully transferred to solid-phase synthesis platforms, enabling the preparation of molecular libraries with significant structural diversity. The methodology is particularly valuable for the synthesis of tetrahydroisoquinoline and related heterocyclic systems [18].
The solid-phase Pictet-Spengler approach offers advantages including simplified purification procedures, the ability to generate compound libraries, and excellent functional group compatibility. These features make it particularly attractive for medicinal chemistry applications [18].
Green Solvent Adaptations
Recent developments in green solid-phase peptide synthesis have focused on the replacement of N,N-dimethylformamide (DMF) with more environmentally benign solvents [19] [20]. The identification of N-octyl pyrrolidone (NOP) as a green alternative to DMF has enabled significant improvements in process sustainability. NOP demonstrates good performance in terms of resin swelling, coupling efficiency, and low isomerization, generating peptides with very high purity [19].
The use of NOP in combination with 20% dimethyl carbonate (DMC) provides optimal viscosity characteristics for automated solid-phase synthesis. The process mass intensity (PMI) is reduced by 63-66%, representing a significant advancement in green chemistry applications [19].
Fmoc-Removal Optimization
The optimization of Fmoc-removal conditions for solid-phase synthesis has focused on the use of pyrrolidine as an alternative to piperidine [20]. This approach expands the available solvent space for green solid-phase peptide synthesis by enabling Fmoc-removal in less polar solvent mixtures. Binary solvent systems such as dimethyl sulfoxide/ethyl acetate (1:9) and N-butylpyrrolidone/1,3-dioxolane (2:8 and 4:6) have shown particular promise [20].
The use of pyrrolidine enables Fmoc-removal in solvent systems that also favor coupling reactions, providing a more integrated approach to solid-phase synthesis. The methodology has been successfully applied to the synthesis of challenging peptide targets including dasiglucagon (29-mer) and bivalirudin (20-mer) [20].
Safety-Catch Linker Systems
The development of safety-catch linker systems for solid-phase synthesis provides enhanced flexibility in synthetic strategy design [21]. These linkers remain stable under both α-amino and side-chain deprotection conditions but can be activated for cleavage through simple chemical transformations such as oxidation or reduction [21].
The 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) and 2-methoxy-4-methylthiobenzyl alcohol (Mmtb) linker pair exemplifies this approach. The Mmsb linker contains a sulfinyl/sulfoxide electron-withdrawing group that maintains stability under TFA conditions, while reductive treatment converts it to the more labile thio form for final cleavage [21].
Peptide-Oligonucleotide Conjugate Synthesis
The synthesis of peptide-oligonucleotide conjugates using solid-phase methods has been enhanced through the development of Boc/tBu protecting group strategies [22]. This approach utilizes Boc/tBu protecting groups for the side chains of Trp, His, Arg, Asp, and Glu, with deprotection accomplished using borate buffer at 90°C to avoid depurination of the oligonucleotide component [22].
The methodology avoids the side reaction of deguanidination of Arg residues that can occur under strong acid conditions, providing improved yields and product quality. The approach expands the applicability of total stepwise synthesis for complex conjugate preparation [22].
| Adaptation Type | Solid Support | Key Reagents | Synthesis Efficiency | Key Advantages | Limitations | Applications |
|---|---|---|---|---|---|---|
| Polypyrrolinone synthesis | Sieber resin, 2-CTC resin | KHMDS, p-TsOH | 8.4-13.4% overall yield | β-strand mimetic scaffolds | Low overall yields | Protein secondary structure mimics |
| Dipeptide-derived triazepanones | 2-CTC resin, PS-HOSu | DPPA, PIFA/pyridine | 60-85% per step | Curtius/Hofmann rearrangements | Multi-step sequence complexity | Peptidomimetic libraries |
| Pictet-Spengler peptidomimetics | Various SPPS resins | Aldehydes, acid catalysts | 70-90% per step | Molecular diversity | Limited substrate scope | Natural product synthesis |
| Green solvent SPPS | TentaGel, Rink amide resin | NOP, DMC, pyrrolidine | 63-66% PMI reduction | Sustainable synthesis | Solvent viscosity issues | Large-scale peptide production |
| Safety-catch linker systems | Specialized safety-catch resins | Oxidative/reductive conditions | 70-95% final yield | Orthogonal protection | Specialized resin requirement | Complex peptide sequences |
| Boc/tBu side-chain protection | Wang resin, 2-CTC resin | Borate buffer, 90°C | 85-95% coupling efficiency | Mild deprotection conditions | Temperature sensitivity | Peptide-oligonucleotide conjugates |
| Automated synthesis platforms | Automated synthesizers | Standard SPPS reagents | 90-98% automation success | High throughput capability | Equipment dependency | Combinatorial libraries |
| Resin-supported cyclization | Polystyrene-based resins | Cyclization catalysts | 50-80% cyclization yield | Complex ring systems | Purification challenges | Heterocyclic scaffolds |
The successful synthesis of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid requires sophisticated protecting group strategies to manage the multiple reactive sites present in the molecule. The terminal alkyne, secondary amine, and carboxylic acid functionalities each present unique challenges that must be addressed through careful selection and application of appropriate protecting groups.
Alkyne Protection Strategies
The protection of terminal alkynes represents a critical aspect of synthetic strategy development for 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid. Trimethylsilyl (TMS) groups provide the most commonly employed protection for terminal alkyne C-H bonds [23] [24] [25]. The installation of TMS protection typically involves treatment with chlorotrimethylsilane (TMS-Cl) in the presence of a base such as methylmagnesium bromide or butyllithium in tetrahydrofuran/dimethylsulfoxide [23].
The TMS protecting group offers several advantages including facile installation under mild conditions, excellent stability under basic conditions, and selective removal using potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran [23] [25]. The acid-labile nature of TMS groups enables orthogonal deprotection strategies when combined with base-labile protecting groups [23].
Triisopropylsilyl (TIPS) protection provides enhanced stability compared to TMS groups, making it particularly valuable for complex synthetic sequences [25]. The bulky nature of the TIPS group provides excellent selectivity in protection and deprotection reactions, enabling selective manipulation of terminal alkynes in the presence of other silyl-protected functional groups [25].
Cobalt-Mediated Alkyne Protection
For more demanding synthetic applications, dicobalt octacarbonyl complexes provide effective protection of the alkyne triple bond itself [23]. This approach involves formation of a transition metal-alkyne complex that shields the C≡C bond from unwanted reactions. The deprotection is accomplished through oxidative removal of the cobalt complex [23].
The cobalt-mediated protection strategy is particularly valuable when the alkyne functionality must be preserved during harsh reaction conditions that might cleave silyl protecting groups. However, the more complex installation and removal procedures limit its routine application [23].
Amine Protection Methodologies
The N-methyl group in 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid provides inherent protection of the nitrogen center, eliminating the need for additional N-protecting groups in most synthetic applications. However, related synthetic intermediates may require temporary N-protection using established methodologies [26] [21].
tert-Butoxycarbonyl (Boc) protection represents the most widely employed strategy for amine protection in pyrrolidine synthesis [26]. The Boc group provides excellent stability under basic conditions while enabling selective removal under acidic conditions using trifluoroacetic acid (TFA) or HCl/dioxane [26]. This acid-labile characteristic provides orthogonal protection when combined with base-labile groups [26].
Fluorenylmethoxycarbonyl (Fmoc) protection offers complementary reactivity to Boc groups, being stable under acidic conditions but readily removed under basic conditions using piperidine or pyrrolidine in DMF [26] [21]. The Fmoc group is particularly valuable in solid-phase synthesis applications where iterative coupling and deprotection cycles are required [26].
Carboxyl Protection Strategies
The carboxylic acid functionality in 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid requires protection during synthetic manipulations to prevent unwanted side reactions. Methyl and ethyl esters provide the most straightforward protection, with installation accomplished through standard esterification procedures using methanol or ethanol in the presence of acid catalysts [23].
tert-Butyl esters offer enhanced stability under basic conditions while maintaining acid-labile characteristics for selective deprotection [23]. The bulky tert-butyl group provides excellent selectivity and is particularly valuable when multiple ester groups are present in the molecule [23].
Benzyl esters provide orthogonal protection characteristics, being stable under both acidic and basic conditions but readily removed through hydrogenolysis using hydrogen and palladium catalysts [23]. This approach is particularly valuable for complex synthetic sequences where multiple deprotection events must be carefully orchestrated [23].
Orthogonal Protection Strategies
The successful synthesis of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid requires careful consideration of orthogonal protection strategies that enable selective manipulation of individual functional groups without affecting others. The combination of TMS alkyne protection, Boc amine protection, and tert-butyl ester protection provides an effective orthogonal set with distinct deprotection conditions [23] [26].
Alternative orthogonal combinations include TIPS alkyne protection, Fmoc amine protection, and benzyl ester protection, each removable under different conditions (fluoride ions, base, and hydrogenolysis, respectively) [23] [26]. The selection of appropriate protecting group combinations depends on the specific synthetic route and the compatibility requirements of each synthetic step [23].
Selective Deprotection Methodologies
The development of selective deprotection methodologies enables fine control over synthetic sequence optimization. The selective protiodesilylation of alkynyltrimethylsilane groups in the presence of alkynylTIPS groups using K2CO3/THF/MeOH illustrates the potential for selective protection and deprotection [25].
Bis(trimethylsilyl)-1,3-butadiyne can be selectively relieved of one trimethylsilyl group using MeLi/LiBr in diethyl ether, enabling sequential functionalization of diyne substrates [25]. These selective methodologies provide powerful tools for complex synthetic sequence design [25].
Photolabile Protecting Groups
The development of photolabile protecting groups provides additional tools for synthetic methodology development [23]. Photochemical transesterification using trimethylsilyldiazomethane enables selective deprotection through kinetic isotope effects, providing spatial and temporal control over deprotection processes [23].
While photolabile protecting groups have not been extensively applied to 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid synthesis, their development represents an important frontier in synthetic methodology that may enable new synthetic strategies [23].
| Protecting Group | Target Group | Installation Conditions | Removal Conditions | Stability | Selectivity | Applications |
|---|---|---|---|---|---|---|
| Trimethylsilyl (TMS) | Terminal alkyne C-H | TMS-Cl/base, RT | K2CO3/MeOH, TBAF/THF | Acid-labile, base-stable | Selective vs. other silyl groups | Alkyne synthesis, cross-coupling |
| Triethylsilyl (TES) | Terminal alkyne C-H | TES-Cl/imidazole, RT | TBAF/THF, HF/pyridine | More stable than TMS | Moderate selectivity | Alcohol protection |
| tert-Butyldimethylsilyl (TBS) | Terminal alkyne C-H, alcohols | TBS-Cl/imidazole, RT | TBAF/THF, HF/pyridine | More stable than TES | Good selectivity | Alcohol/alkyne dual protection |
| Triisopropylsilyl (TIPS) | Terminal alkyne C-H | TIPS-Cl/imidazole, RT | TBAF/THF, HF/pyridine | Most stable silyl group | Excellent selectivity | Hindered alcohols/alkynes |
| Benzyl (Bn) | Amines, alcohols | BnBr/base, RT-60°C | H2/Pd-C, Na/NH3 | Stable to acid/base | Moderate selectivity | Permanent protection |
| tert-Butoxycarbonyl (Boc) | Amines | Boc2O/base, RT | TFA, HCl/dioxane | Acid-labile | High selectivity | Peptide synthesis, drug development |
| Fluorenylmethoxycarbonyl (Fmoc) | Amines | Fmoc-Cl/base, RT | Piperidine/DMF, pyrrolidine | Base-labile | High selectivity | Solid-phase peptide synthesis |
| Acetyl (Ac) | Alcohols, amines | Ac2O/base, RT | Base hydrolysis, NH3/MeOH | Base-labile | Low selectivity | Traditional protection |
| Pivaloyl (Piv) | Alcohols | Piv-Cl/base, RT | Base hydrolysis | More stable than acetyl | Moderate selectivity | Sterically hindered alcohols |